molecular formula C14H17N3O2S B11813331 N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide

N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide

Cat. No.: B11813331
M. Wt: 291.37 g/mol
InChI Key: UNFRNXUUQIAEGG-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide is a complex organic compound with the molecular formula C14H17N3O2S. This compound is characterized by its unique structure, which includes a pyridine ring substituted with benzyl, methyl, and sulfonamide groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide typically involves multiple steps. One common method involves the reaction of 4-(methylamino)pyridine with benzyl chloride in the presence of a base to form N-benzyl-N-methyl-4-(methylamino)pyridine. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C14H17N3O2S/c1-15-13-8-9-16-10-14(13)20(18,19)17(2)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,15,16)

InChI Key

UNFRNXUUQIAEGG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC=C1)S(=O)(=O)N(C)CC2=CC=CC=C2

Origin of Product

United States

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